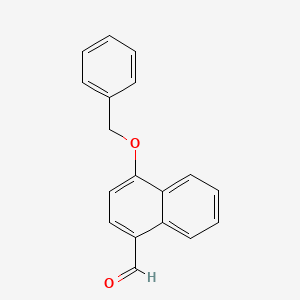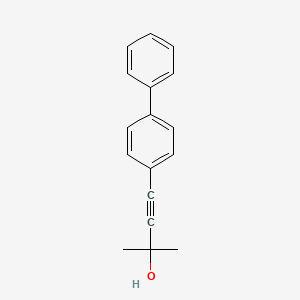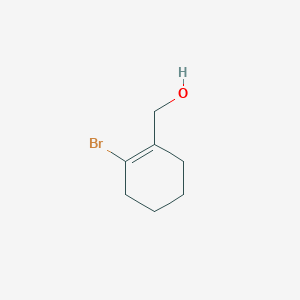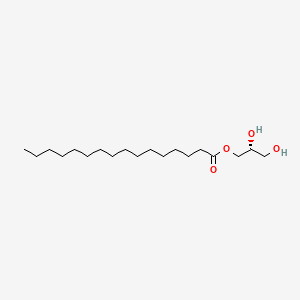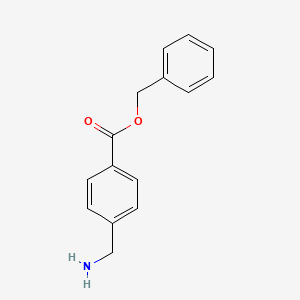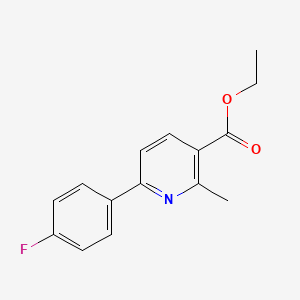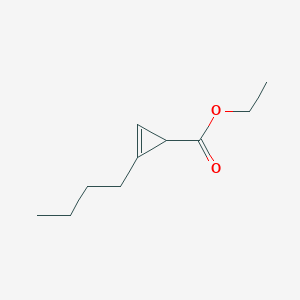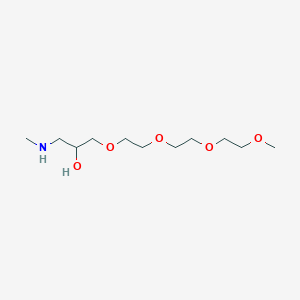
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol is a synthetic organic compound that belongs to the class of polyether molecules. It is known for its unique structure, which includes multiple ether and amine functionalities. This compound has a molecular formula of C11H25NO5 and a molecular weight of 251.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxa-15-azahexadecan-13-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a polyetheramine with an alkylating agent to introduce the desired ether and amine functionalities. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amine group can produce secondary or tertiary amines .
Scientific Research Applications
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological systems due to its ability to interact with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxa-15-azahexadecan-13-ol involves its interaction with molecular targets such as enzymes and receptors. The ether and amine functionalities allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5,8,15-Tetraoxa-11-azahexadecan-13-ol: This compound has a similar structure but with different positioning of the ether and amine groups.
Polyetheramines: These compounds share the polyether backbone but may have different amine functionalities.
Uniqueness
2,5,8,11-Tetraoxa-15-azahexadecan-13-ol is unique due to its specific arrangement of ether and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-3-(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO5/c1-12-9-11(13)10-17-8-7-16-6-5-15-4-3-14-2/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGIQLOFSNETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCCOCCOCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)
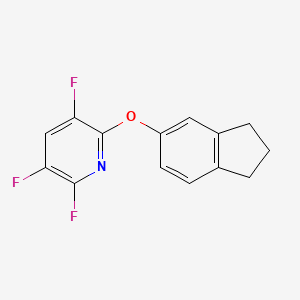
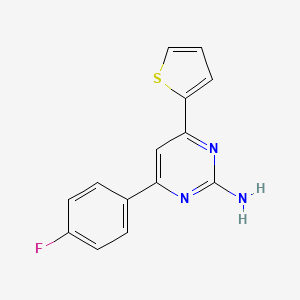
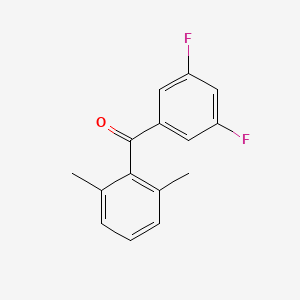

![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)
